molecular formula C20H22BF2NO4 B2801818 Benzyl N-[2,3-difluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate CAS No. 2377607-45-7

Benzyl N-[2,3-difluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate

Cat. No.: B2801818
CAS No.: 2377607-45-7
M. Wt: 389.21
InChI Key: PEBTZBZQAGKOEW-UHFFFAOYSA-N
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Description

Benzyl N-[2,3-difluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate is a boronate ester-containing aromatic carbamate derivative. Its structure features a benzyl carbamate group attached to a 2,3-difluorophenyl ring with a tetramethyl-1,3,2-dioxaborolane substituent at the para position. This compound is of interest in synthetic organic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, due to the reactivity of its boronate ester group .

Properties

IUPAC Name

benzyl N-[2,3-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BF2NO4/c1-19(2)20(3,4)28-21(27-19)14-10-15(22)17(23)16(11-14)24-18(25)26-12-13-8-6-5-7-9-13/h5-11H,12H2,1-4H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEBTZBZQAGKOEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)F)F)NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BF2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl N-[2,3-difluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate typically involves a multi-step process. The initial step often includes the formation of the boronic ester through a reaction between a boronic acid and a diol under acidic conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronate ester group facilitates palladium-catalyzed Suzuki-Miyaura couplings, forming carbon-carbon bonds between aryl halides and boronic esters. This reaction is critical in synthesizing biaryl structures, which are prevalent in pharmaceuticals and materials science.

Example Reaction:
Reaction with tert-butyl 4-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-1-piperidinecarboxylate under the following conditions:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0)

  • Base: Sodium carbonate

  • Solvent System: Ethylene glycol dimethyl ether/water (2:1)

  • Temperature: 80°C under nitrogen

  • Yield: 10.1 g (74%) of tert-butyl 4-[4-amino-3-(4-[(benzyloxy)carbonyl]aminophenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinecarboxylate .

Key Data Table:

SubstrateCatalystBaseSolventTemperatureYield
Aryl iodide derivative Pd(PPh₃)₄Na₂CO₃DME/H₂O80°C74%
Chloropyridopyrimidine Pd(dba)₂/biphenylphosphineK₂CO₃i-PrOH/H₂O90°C52%

Hydrolysis Reactions

The boronate ester undergoes hydrolysis under acidic or aqueous conditions to yield the corresponding boronic acid, which is reactive but less stable.

Reaction Pathway:

Boronate ester+H2OH+Boronic acid+Diethanolamine\text{Boronate ester} + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{Boronic acid} + \text{Diethanolamine}

  • Conditions: Aqueous Na₂CO₃ or HCl in THF.

  • Applications: Intermediate for further functionalization or in situ coupling .

Buchwald-Hartwig Amination

The compound participates in palladium-catalyzed amination reactions when paired with aryl halides or amines.

Example Reaction:
Coupling with 4-(2,3-dihydro-1-benzofuran-5-yl)-N-[4-chloro-6-phenylpyridin-2-yl]-4-oxobutanamide:

  • Catalyst: Tris(dibenzylideneacetone)dipalladium(0)

  • Ligand: Biphenyl-2-yl(dicyclohexyl)phosphine

  • Solvent: 1,4-Dioxane/water

  • Yield: 8.6 mg (89% purity by HPLC) .

Stability and Reaction Optimization

  • Thermal Stability: Decomposition observed above 150°C, necessitating controlled heating in microwave-assisted reactions .

  • Solvent Compatibility: Reacts efficiently in polar aprotic solvents (e.g., DME, THF) but shows reduced yields in non-polar media .

  • Catalyst Loading: Optimal Pd catalyst loading ranges from 1–5 mol%, with excess leading to side product formation .

Comparative Reaction Mechanisms

Reaction TypeMechanism StepsKey Intermediates
Suzuki-Miyaura CouplingOxidative addition, transmetallation, reductive eliminationPd⁰ → PdII → Pd⁰
HydrolysisAcid-/base-assisted boron-oxygen bond cleavageTetrahedral boronate intermediate

Scientific Research Applications

Inhibition of BMP Signaling Pathways

One of the primary applications of this compound is its role as an inhibitor of Bone Morphogenetic Protein (BMP) signaling pathways. Research has indicated that compounds like Benzyl N-[2,3-difluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate can effectively antagonize BMP signaling. This inhibition is crucial for therapeutic interventions in conditions related to abnormal bone formation and diseases such as osteosarcoma and fibrodysplasia ossificans progressiva .

Antitumor Activity

Studies have shown that this compound exhibits significant antitumor activity. It has been evaluated for its effectiveness against various breast cancer cell lines, including MCF-7 and BT474. The mechanism involves down-regulating estrogen receptors, which is beneficial in treating hormone-responsive breast cancers . The compound's ability to inhibit serine-threonine kinase receptors further enhances its potential as a therapeutic agent .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing other complex molecules. Its unique structure allows for selective reactions that can lead to the formation of various derivatives useful in medicinal chemistry .

Case Study 1: BMP Inhibition in Osteosarcoma

A study investigated the effects of this compound on osteosarcoma cells. The results demonstrated a marked reduction in cell proliferation and migration when treated with the compound. The study concluded that targeting BMP pathways could be a viable strategy for developing new osteosarcoma treatments .

Case Study 2: Antitumor Efficacy Against Breast Cancer

In another research effort focusing on breast cancer treatment, the compound was tested against several cell lines. It showed potent activity by significantly reducing tumor cell viability and inducing apoptosis. The findings support the compound's potential as a lead candidate for developing new anti-cancer therapies targeting estrogen receptor-positive tumors .

Mechanism of Action

The mechanism by which Benzyl N-[2,3-difluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate exerts its effects involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols, which are common in biological molecules. This interaction can modulate biological processes and pathways, leading to the desired therapeutic or diagnostic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzyl (3-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate

  • Structure : Differs by a single fluorine at position 3 (vs. 2,3-difluoro in the target compound).
  • Synthetic Utility: Both compounds are used in Suzuki couplings, but the difluoro substitution in the target compound may offer better regioselectivity due to steric and electronic modulation .
  • CAS : 2096997-12-3; InChIKey : MGUIBIHKMSUVJX-UHFFFAOYSA-N .

tert-Butyl N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate

  • Structure : Pyridine core with a tert-butyl carbamate and boronate ester.
  • Key Differences: Aromatic System: Pyridine’s electron-deficient nature enhances boronate stability but may reduce nucleophilic attack in coupling reactions compared to benzene derivatives. the benzyl group in the target compound .
  • CAS : 1196155-38-0 .

Thiazolylmethylcarbamate Analogs (e.g., PF 43(1) Compounds)

  • Structure : Thiazole heterocycles with carbamate and hydroperoxy groups.
  • Key Differences :
    • Reactivity : Thiazole rings introduce π-π stacking and hydrogen-bonding capabilities, absent in the target compound. Hydroperoxy groups may confer oxidative instability, limiting utility in long-term storage.
    • Applications : Primarily bioactive or pharmaceutical intermediates, unlike the target compound’s role in cross-coupling .

Benzyl (3-fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)phenyl)carbamate

  • Structure : Incorporates a pyridinyltetrazole moiety instead of a boronate ester.
  • Key Differences :
    • Functional Group : The tetrazole group acts as a bioisostere for carboxylic acids, enhancing metabolic stability in pharmaceuticals.
    • Synthetic Role : Lacks boronate reactivity, making it unsuitable for Suzuki couplings but relevant in medicinal chemistry .
  • CAS : 1220910-89-3 .

Electronic and Reactivity Analysis

  • Absolute Hardness (η): The 2,3-difluoro substitution increases electron-withdrawing effects, raising the compound’s hardness (η) compared to mono-fluoro analogs. This may favor interactions with "hard" bases or catalysts in cross-coupling reactions .
  • Suzuki-Miyaura Reactivity : The boronate ester’s position para to electron-withdrawing fluorines enhances electrophilicity, facilitating transmetallation steps in palladium-catalyzed reactions .

Biological Activity

Benzyl N-[2,3-difluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate (CAS Number: 2377607-45-7) is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the compound's biological activity, including its mechanisms of action, effects on cellular processes, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H22BF2NO4, with a molecular weight of 389.2 g/mol. The compound features a difluorophenyl group and a dioxaborolane moiety that contribute to its unique properties and biological interactions .

Research indicates that this compound may modulate various cellular pathways:

  • Cell Growth and Differentiation : The compound has been shown to influence cell growth and differentiation through its interaction with specific receptor pathways. For instance, it may inhibit the Bone Morphogenetic Protein (BMP) signaling pathway, which is crucial for regulating cellular proliferation and apoptosis .
  • Kinase Inhibition : It acts as an inhibitor of serine/threonine kinases involved in cell signaling. This inhibition can lead to altered phosphorylation states of target proteins, affecting downstream signaling cascades .

Biological Activity Data

The following table summarizes key biological activities associated with this compound:

Activity Effect Reference
Cell Proliferation InhibitionReduced growth in cancer cell lines
Apoptosis InductionIncreased apoptosis in treated cells
BMP Signaling ModulationInhibition of BMP receptor activity
Kinase Activity InterferenceCompetitive inhibition in kinase assays

Case Studies

Several studies have explored the biological effects of this compound:

  • Cancer Cell Studies : In vitro experiments demonstrated that this compound significantly inhibited the proliferation of various cancer cell lines. The mechanism was linked to its ability to disrupt key signaling pathways that promote cell survival and growth.
  • Animal Models : In vivo studies have indicated that administration of the compound resulted in reduced tumor sizes in xenograft models. The observed effects were attributed to both direct cytotoxicity against tumor cells and modulation of the tumor microenvironment .
  • Mechanistic Insights : A detailed analysis revealed that the compound's activity was associated with alterations in gene expression profiles related to apoptosis and cell cycle regulation. This suggests potential applications in therapeutic strategies targeting malignancies characterized by dysregulated signaling pathways .

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